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Compound of Interest

Compound Name: 1-Boc-3-aminopiperidine

CAS No.:
144243-24-3; 184637-48-7;

188111-79-7; 625471-18-3

Cat. No.: B2459953

Get Quote

The precise identification of stereoisomers is critical, as the biological activity of piperidine-

based drugs often hinges on the chirality at the C3 position.

Table 1: Core Chemical Data
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Critical Note on Regioisomerism: Researchers frequently confuse 1-Boc-3-aminopiperidine

with its regioisomer, 3-(Boc-amino)piperidine (CAS: 309956-78-3). [1][2] * 1-Boc: Ring Nitrogen

= Protected; Exocyclic Amine = Free.[1][2] (Target of this guide)

3-Boc: Ring Nitrogen = Free; Exocyclic Amine = Protected.[1][2] (Used for coupling the ring

to scaffolds like Alogliptin).

Verification: Always check the ¹H NMR signal for the tert-butyl group.[1][2] In 1-Boc, the

carbamate is attached to the ring nitrogen, influencing the chemical shift of the α-protons (C2

and C6 positions).[2]

Part 2: Synthetic Methodologies & Protocols[2][4]
The synthesis of 1-Boc-3-aminopiperidine requires navigating the differential reactivity of two

nitrogen atoms.[1][2] Below are the two primary industrial and laboratory protocols.

Protocol A: Selective Protection (The "Kinetic Control"
Route)
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Direct reaction of 3-aminopiperidine with Boc anhydride often yields a mixture of products. To

achieve high selectivity for the N1 position (ring nitrogen), pH control is paramount because the

secondary ring amine is more nucleophilic than the primary exocyclic amine under neutral

conditions.

Step-by-Step Methodology:

Starting Material: Dissolve 3-aminopiperidine dihydrochloride (1.0 equiv) in a mixture of

Dichloromethane (DCM) and Triethylamine (TEA).

Base Modulation: Add TEA (2.2 equiv) slowly at 0°C. The goal is to liberate the free base.

Controlled Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 0.95 equiv) in DCM. Add this

solution dropwise over 2 hours at -10°C.

Mechanism:[2][4][5][6][7] At lower temperatures, the sterically less hindered secondary

amine (ring N) reacts faster than the primary amine.[2]

Quench & Workup: Wash with 5% citric acid (to remove unreacted amine) followed by brine.

Dry over Na₂SO₄.[1][2]

Purification: Silica gel chromatography (Eluent: 5-10% Methanol in DCM with 1% NH₄OH).

Protocol B: The Reductive Hydrogenation Route (High
Purity)
This method avoids regioisomer issues by starting from a pyridine precursor.[2]

Step-by-Step Methodology:

Precursor: Start with 3-aminopyridine.

Protection: React 3-aminopyridine with Benzyl chloroformate (Cbz-Cl) to protect the

exocyclic amine -> N-Cbz-3-aminopyridine.[1][2]

Quaternization: React the ring nitrogen with Benzyl bromide -> N-Benzyl-3-(Cbz-

amino)pyridinium salt.[1][2]
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Reduction: Hydrogenation (H₂, Pd/C, 50 psi) reduces the pyridine ring to piperidine and

removes the Cbz/Benzyl groups simultaneously? Correction: This fully deprotects.[1][2]

Refined Route: To get 1-Boc, start with 3-aminopyridine.[1][2]

Step 1: Hydrogenation of 3-aminopyridine using Rh/Al₂O₃ in acetic acid -> 3-

aminopiperidine.[1][2]

Step 2: Selective protection using Copper(II) chelation.[1][2]

Complex 3-aminopiperidine with Cu(II) salts.[1][2] The primary amine coordinates tightly

to the metal, leaving the secondary ring amine exposed.

Add Boc₂O.[1][2]

Decomplex with EDTA/Na₂S.[1][2] This yields exclusively 1-Boc-3-aminopiperidine.[1]

[2][3]

Part 3: Visualization of Synthetic Logic
The following diagram illustrates the critical decision pathways in synthesizing and utilizing this

scaffold.
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Figure 1: Synthetic pathway comparison emphasizing the Copper(II) chelation strategy for high

regioselectivity.[2]

Part 4: Applications in Drug Discovery[3]
1-Boc-3-aminopiperidine serves as a "unidirectional" scaffold.[1][2] Because the ring nitrogen

is capped, chemistry is forced exclusively onto the exocyclic amine.[2]

1. Kinase Inhibitor Development: In the synthesis of PI3Kδ or CHK1 inhibitors, the free primary

amine of 1-Boc-3-aminopiperidine is often reacted with chloropyrimidines or aryl halides via

SₙAr reactions.[1][2] Once the "right-hand" side of the molecule is established, the Boc group is

removed (using TFA or HCl/Dioxane) to liberate the piperidine nitrogen. This secondary amine

is then coupled to a "left-hand" tail to optimize solubility and pharmacokinetic properties.[1][2]

2. Distinction from DPP-4 Inhibitor Synthesis: While drugs like Alogliptin contain a 3-

aminopiperidine moiety, they typically utilize the (R)-3-(Boc-amino)piperidine isomer during

synthesis.[1][2][8] In Alogliptin, the ring nitrogen bonds to the uracil core.[2] If a researcher

used 1-Boc-3-aminopiperidine, the ring nitrogen would be blocked, preventing attachment to

the drug core.[1][2]

Use Case for 1-Boc: When the drug design requires the piperidine ring to act as a linker, and

the exocyclic amine must be derivatized first.

Part 5: Quality Control & Handling[2]
Storage & Stability:

Hygroscopicity: Moderately hygroscopic.[1][2] Store under nitrogen or argon.[1][2]

Temperature: 2-8°C is recommended for long-term storage to prevent slow oxidation or

carbamate degradation.[1]

Analytical Validation:

¹H NMR (CDCl₃): Look for the tert-butyl singlet at ~1.45 ppm.[1][2] The C3-H proton (chiral

center) typically appears as a multiplet around 2.8–3.0 ppm.[1][2]

Chiral HPLC: Essential for enantiopure batches.[1][2]
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Column: Chiralpak AD-H or OD-H.[1][2]

Mobile Phase: Hexane/Isopropanol (90:[2]10) with 0.1% Diethylamine.[1][2]

References
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary

for CID 545809, 1-BOC-3-Aminopiperidine. Retrieved from [Link]

American Chemical Society. (2022).[1][2] Efficient Synthesis of (S)-1-Boc-3-
aminopiperidine in a Continuous Flow System. Organic Process Research & Development.

Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2459953#1-boc-3-aminopiperidine-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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